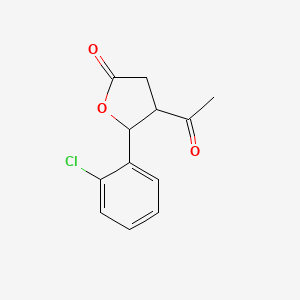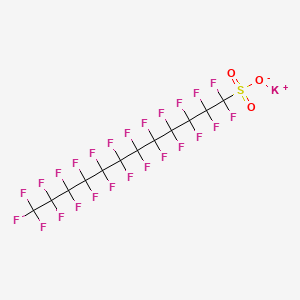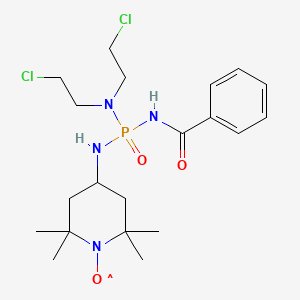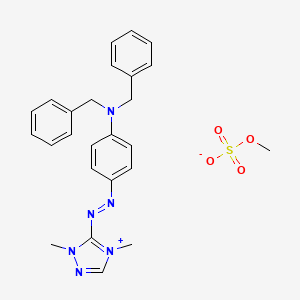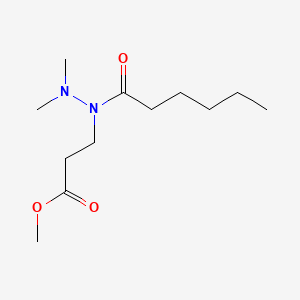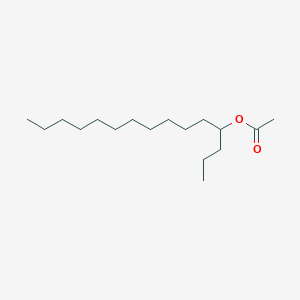![molecular formula C62H60F4N4O6 B12707800 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid CAS No. 104628-40-2](/img/structure/B12707800.png)
9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with new functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-aryl-1,4-dihydropyridines: Compounds known for their anticancer activity, sharing some structural similarities with 9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
104628-40-2 |
|---|---|
Molecular Formula |
C62H60F4N4O6 |
Molecular Weight |
1033.2 g/mol |
IUPAC Name |
9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C29H28F2N2O.C4H4O4/c2*30-21-9-3-7-19(17-21)23(20-8-4-10-22(31)18-20)12-6-16-32-29-24-11-1-2-13-25(24)33-26-14-5-15-27(34)28(26)29;5-3(6)1-2-4(7)8/h2*1-4,7-11,13,17-18,23,27,34H,5-6,12,14-16H2,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
WWDZPUQPHLVEPF-WXXKFALUSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCCC(C4=CC(=CC=C4)F)C5=CC(=CC=C5)F)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


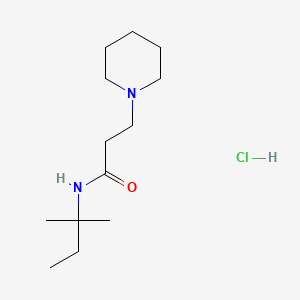
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
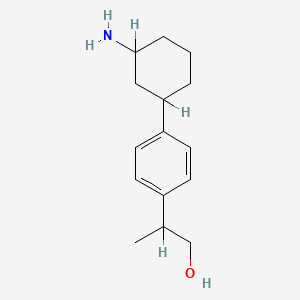
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

